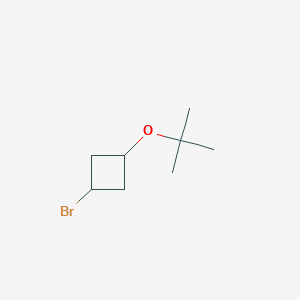

1-Bromo-3-(tert-butoxy)cyclobutane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-3-(tert-butoxy)cyclobutane is an organic compound with the molecular formula C8H15BrO and a molecular weight of 207.11 g/mol . This compound is characterized by a cyclobutane ring substituted with a bromine atom and a tert-butoxy group. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

The synthesis of 1-Bromo-3-(tert-butoxy)cyclobutane can be achieved through several methods. One common synthetic route involves the bromination of 3-(tert-butoxy)cyclobutene. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

1-Bromo-3-(tert-butoxy)cyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 3-(tert-butoxy)cyclobutanol.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 3-(tert-butoxy)cyclobutene.

Oxidation and Reduction: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can target the bromine atom to form cyclobutane derivatives.

Common reagents used in these reactions include bases like sodium hydroxide for substitution and elimination, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Bromo-3-(tert-butoxy)cyclobutane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine: The compound can be used in the design of biologically active molecules, potentially leading to the development of new pharmaceuticals.

Industry: It serves as a building block in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-(tert-butoxy)cyclobutane in chemical reactions involves the reactivity of the bromine atom and the tert-butoxy group. The bromine atom can participate in nucleophilic substitution and elimination reactions, while the tert-butoxy group can undergo oxidation and reduction. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparación Con Compuestos Similares

1-Bromo-3-(tert-butoxy)cyclobutane can be compared with other similar compounds, such as:

1-Bromo-3-(tert-butyl)cyclobutane: Lacks the oxygen atom present in the tert-butoxy group, leading to different reactivity and applications.

3-(tert-Butoxy)cyclobutanol: Contains a hydroxyl group instead of a bromine atom, resulting in different chemical behavior and uses.

3-(tert-Butoxy)cyclobutene: An unsaturated analog with a double bond, exhibiting distinct reactivity in chemical reactions.

The uniqueness of this compound lies in its combination of a bromine atom and a tert-butoxy group on a cyclobutane ring, providing a versatile platform for various chemical transformations and applications.

Actividad Biológica

1-Bromo-3-(tert-butoxy)cyclobutane is a cyclobutane derivative with the molecular formula C₈H₁₅BrO and a molecular weight of 207.11 g/mol. Its unique structure, characterized by the presence of a bromine atom and a tert-butoxy group, suggests potential for various biological activities. This article explores the biological activity of this compound, drawing on available research, case studies, and comparative analyses.

Chemical Structure and Properties

The compound's structure allows for diverse functionalization possibilities, which is crucial in understanding its reactivity and potential biological effects. The tert-butoxy group contributes to its steric properties, while the bromine atom can participate in nucleophilic substitution reactions.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₈H₁₅BrO |

| Molecular Weight | 207.11 g/mol |

| IUPAC Name | (1r,3r)-1-bromo-3-(tert-butoxy)cyclobutane |

| SMILES | CC(C)(C)O[C@H]1CC@HC1 |

Biological Activity Overview

While specific data on the biological activity of this compound is limited, compounds with similar structures often exhibit significant biological properties. Cyclobutane derivatives have been associated with antimicrobial and anticancer activities, suggesting that this compound may also possess similar effects.

Potential Biological Activities

- Antimicrobial Activity : Cyclobutane derivatives have shown varying degrees of antimicrobial properties. The presence of halogens like bromine can enhance these effects by increasing membrane permeability or disrupting cellular functions.

- Anticancer Activity : Some cyclobutane derivatives are investigated for their potential in cancer therapy due to their ability to interfere with cell division and induce apoptosis.

- Enzyme Inhibition : The structural features of this compound may allow it to interact with specific enzymes, potentially leading to inhibition or modulation of enzymatic activity.

Comparative Analysis with Related Compounds

To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds.

Comparison Table

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Bromo-2-methylcyclobutane | Methyl group at position 2 | Increased steric hindrance affecting reactivity |

| 1-Bromo-3-tert-butylcyclobutane | Tert-butyl group instead of tert-butoxy | Increased hydrophobicity |

| 3-Bromo-1-cyclobutylmethanol | Hydroxyl group instead of tert-butoxy | Potential for hydrogen bonding |

Case Studies and Research Findings

Research into the biological activities of cyclobutane derivatives has yielded promising results. For instance, studies on related compounds have indicated:

- Antimicrobial Efficacy : A study demonstrated that cyclobutane derivatives exhibited significant antimicrobial activity against various bacterial strains, suggesting that modifications in substituents can enhance efficacy.

- Cancer Cell Line Studies : In vitro studies have shown that certain cyclobutane derivatives can inhibit growth in cancer cell lines by inducing apoptosis through specific signaling pathways.

The mechanism through which this compound exerts its biological effects likely involves:

- Interaction with Cellular Targets : The compound may bind to specific proteins or enzymes, altering their function.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Modulation of Cell Signaling : The compound could influence various signaling pathways involved in cell proliferation and survival.

Propiedades

IUPAC Name |

1-bromo-3-[(2-methylpropan-2-yl)oxy]cyclobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSLXTOCYSMBTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.